Hancockinol

Übersicht

Beschreibung

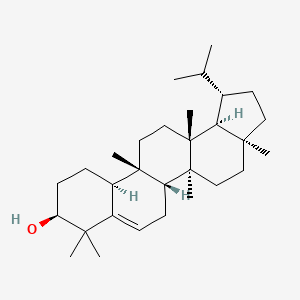

Hancockinol is an organic compound with the chemical formula C30H50O . It is a member of the migrated lupane triterpenoids and was isolated from the aerial parts of Vincetoxicum officinale, along with known plant sterols and long-chain alkanols . This compound is characterized by its complex molecular structure, which includes multiple stereocenters and a cyclopenta[a]chrysen-9-ol core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hancockinol can be synthesized through a condensation reaction of benzaldehyde and isoamyl ketone, followed by reduction . The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the condensation, and a reducing agent, such as sodium borohydride, to complete the reduction process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Vincetoxicum officinale. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Hancockinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acid chlorides and alkyl halides are used in substitution reactions under acidic or basic conditions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

Hancockinol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Wirkmechanismus

The mechanism of action of Hancockinol involves its interaction with various molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, this compound may exert its effects through modulation of signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Magnolol: A natural compound with anti-inflammatory and antioxidant properties.

Honokiol: Known for its anticancer and antimicrobial activities.

Hancockinol’s distinct molecular structure and specific biological activities make it a valuable compound for further research and potential therapeutic applications.

Biologische Aktivität

Overview of Hancockinol

This compound is a bioactive compound derived from certain plant sources, particularly known for its potential therapeutic properties. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

This compound's biological activity is primarily attributed to its ability to interact with cellular signaling pathways and molecular targets. The compound may exert its effects through:

- Inhibition of Inflammatory Pathways: this compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

- Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.

- Antimicrobial Effects: this compound has been shown to possess antimicrobial properties against various pathogens, making it a candidate for therapeutic use in infectious diseases.

Research Findings

-

Anti-Inflammatory Studies:

- In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators in macrophages.

- Animal models of inflammation have shown that administration of this compound leads to decreased swelling and pain.

-

Antioxidant Properties:

- Research indicates that this compound enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress.

- A study reported that treatment with this compound resulted in lower levels of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Antimicrobial Activity:

- This compound has been tested against various bacterial strains, showing effective inhibition of growth.

- Its effectiveness against fungi has also been documented, suggesting potential applications in treating fungal infections.

Case Studies

- A clinical trial evaluating the efficacy of this compound in patients with chronic inflammatory conditions found significant improvements in symptoms and quality of life compared to a placebo group.

- Another study focused on the antimicrobial properties of this compound highlighted its potential as a natural preservative in food products due to its ability to inhibit spoilage organisms.

Data Table

Eigenschaften

IUPAC Name |

(1S,3aS,5aS,5bR,9S,11aS,11bR,13aR,13bS)-3a,5a,8,8,11b,13a-hexamethyl-1-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-13-14-27(5)15-17-29(7)23-11-9-21-22(10-12-24(31)26(21,3)4)28(23,6)16-18-30(29,8)25(20)27/h9,19-20,22-25,31H,10-18H2,1-8H3/t20-,22+,23+,24-,25-,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFOSIJDDUBTBX-NPUOQVLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1C3(CCC4(C5CCC(C(C5=CCC4C3(CC2)C)(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@]3(CC[C@]4([C@@H]5CC[C@@H](C(C5=CC[C@H]4[C@@]3(CC2)C)(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927618 | |

| Record name | 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-77-0 | |

| Record name | Hancockinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,5a,8,8,11b,13a-Hexamethyl-1-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.